3-(4-Carboxyphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(4-Carboxyphenyl)-5-hydroxybenzoic acid: is an organic compound that features both carboxyl and hydroxyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. Its structure consists of a benzoic acid core with a carboxyphenyl substituent, making it a versatile building block for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic precursor, followed by subsequent functional group transformations to introduce the carboxyl and hydroxyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, oxidation, and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid is used as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its functional groups enable it to participate in polymerization reactions and other chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The carboxyl and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-(2-Carboxyethyl)benzoic acid: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
5-Hydroxyisophthalic acid: Another compound with both carboxyl and hydroxyl groups, but with a different arrangement of functional groups.
Uniqueness: 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
3-(4-carboxyphenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-6-10(5-11(7-12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWJTGBXKCCNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689914 |
Source
|
Record name | 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-34-2 |
Source
|
Record name | 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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